Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Overview
Description
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is a halogenated benzoate used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs . By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .
Synthesis Analysis
The synthesis of “Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” involves a reliable one-step synthesis of a moderately complex structure . The process includes a straightforward 1H NMR spectral assignment problem that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is involved in various chemical reactions. For instance, it is used in the preparation and characterization of 5,10,15,20-tetrakis (4-carboxyphenyl)porphyrin grafted on organosilane-pillared montmorillonite by covalent bonding .Physical And Chemical Properties Analysis
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is a para-substituted aryl bromide . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water .Scientific Research Applications
Organic Synthesis
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is a valuable intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For instance, it can be involved in the synthesis of piperazine derivatives, which are found in a range of therapeutic drugs .
Pharmaceutical Research
This compound plays a significant role in pharmaceutical research. It can be used to create indole derivatives, which have shown promise in treating various diseases due to their antiviral, anti-inflammatory, and anticancer properties .
Development of Antimicrobial Agents
The structural motif of “Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is beneficial in the development of antimicrobial agents. Its derivatives can be designed to target specific microbial pathways, potentially leading to new treatments for bacterial infections .
Agrochemicals
In agrochemical research, this compound can be utilized to develop new pesticides and herbicides. Its derivatives can be tailored to interact with specific biological targets in pests, improving the efficacy and selectivity of agrochemicals .
Material Science
The compound’s derivatives can be used in material science, particularly in the synthesis of organic compounds that have specific electronic properties for use in electronic devices .
Bioactive Compound Synthesis
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is instrumental in synthesizing bioactive compounds. These compounds can have various applications, including as enzyme inhibitors or receptor agonists/antagonists, which are essential in drug discovery and development .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to identify or quantify similar compounds in complex mixtures .
Chemical Education
Lastly, it can serve an educational purpose in teaching advanced organic chemistry and pharmacology, demonstrating the process of drug development from basic organic compounds to complex pharmaceuticals .
Safety and Hazards
“Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406127 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
CAS RN |
60395-85-9 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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